Adenosine thiamine triphosphate

Descripción

Historical Context and Discovery of AThTP

The existence of AThTP was brought to light in 2007, marking a significant milestone in the study of vitamin B1 derivatives. nih.govresearchgate.net Its discovery challenged the long-held view that the family of thiamine (B1217682) compounds was limited to the mono-, di-, and triphosphorylated forms.

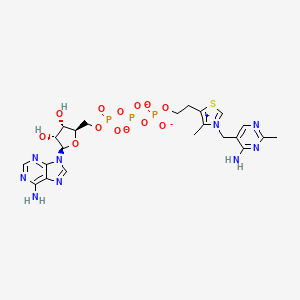

AThTP was identified as the first natural adenine (B156593) nucleotide to contain vitamin B1. nih.govresearchgate.net Structurally, it is an adenosine (B11128) 5'-phosphate in which the triphosphate group is formally condensed with the hydroxy group of thiamine. ebi.ac.uk This unique composition, sometimes referred to as thiaminylated ATP, combines components of both adenosine triphosphate (ATP), the universal energy currency of the cell, and thiamine, an essential vitamin. nih.govebi.ac.ukalliedacademies.org The structure of AThTP bears a resemblance to nicotinamide (B372718) adenine dinucleotide (NAD+). wikipedia.orgnih.gov Its chemical synthesis has been achieved, which also led to the identification of another related compound, adenosine thiamine diphosphate (B83284) (AThDP). nih.govwikipedia.org

The initial discovery of AThTP was made in the bacterium Escherichia coli. nih.govwikipedia.orgchemeurope.com Researchers observed that this novel compound could constitute a significant portion, up to 15-20%, of the total thiamine content within the bacterium, particularly under conditions of carbon starvation. wikipedia.orgchemeurope.comhmdb.ca Following its identification in prokaryotes, further investigations revealed the presence of AThTP in a variety of eukaryotic organisms, although at much lower concentrations. nih.govwikipedia.orgchemeurope.com It has been detected in yeast, the roots of higher plants, and various animal tissues, including the muscle, heart, brain, kidneys, and liver of mice. nih.govwikipedia.orgnbuv.gov.ua

Conceptual Framework: AThTP as a Proposed Signaling Molecule or Alarmone

The conditions under which AThTP is synthesized have led to the strong hypothesis that it acts as a signaling molecule, or more specifically, an "alarmone."

The primary evidence for this role comes from studies in E. coli, where AThTP accumulates specifically and significantly when the cells are deprived of a carbon source. nih.govresearchgate.netebi.ac.uk This accumulation is a direct response to metabolic stress and is reversible; the addition of a carbon source like glucose causes the rapid disappearance of AThTP. ebi.ac.uknih.gov This dynamic behavior is characteristic of a signaling molecule that alerts the cell to a specific environmental condition. nih.govresearchgate.net

Alarmones are intracellular signaling molecules produced in response to stressful or adverse conditions, such as nutrient deprivation. nih.govnih.gov They trigger a cascade of events to help the organism adapt and survive. The accumulation of AThTP under carbon starvation in E. coli fits this definition, suggesting it functions to signal energy stress and modulate the cellular response accordingly. ebi.ac.uknih.govresearchgate.net While its precise functions in eukaryotes are still under investigation, it has been shown to inhibit the activity of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) in vitro, suggesting potential regulatory roles in higher organisms as well. wikipedia.orgnih.govnbuv.gov.ua

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C22H28N9O13P3S-2 |

|---|---|

Peso molecular |

751.5 g/mol |

Nombre IUPAC |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C22H30N9O13P3S/c1-11-15(48-10-30(11)6-13-5-25-12(2)29-19(13)23)3-4-40-45(34,35)43-47(38,39)44-46(36,37)41-7-14-17(32)18(33)22(42-14)31-9-28-16-20(24)26-8-27-21(16)31/h5,8-10,14,17-18,22,32-33H,3-4,6-7H2,1-2H3,(H6-,23,24,25,26,27,29,34,35,36,37,38,39)/p-2/t14-,17-,18-,22-/m1/s1 |

Clave InChI |

FGOYXNBJKMNPDH-SAJUPQAESA-L |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

SMILES isomérico |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |

SMILES canónico |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

Sinónimos |

adenosine thiamine triphosphate AThTP cpd |

Origen del producto |

United States |

Biosynthesis and Enzymatic Dynamics of Adenosine Thiamine Triphosphate

Enzymatic Pathways of AThTP Synthesischemeurope.comwikipedia.orgnih.govnih.gov

The biosynthesis of AThTP is a fascinating process, primarily understood through studies in Escherichia coli. It is synthesized from thiamine (B1217682) diphosphate (B83284) (ThDP) and either adenosine (B11128) triphosphate (ATP) or adenosine diphosphate (ADP). chemeurope.comwikipedia.orgnih.gov This reaction underscores a unique intersection between thiamine and adenosine nucleotide metabolism.

Thiamine Diphosphate Adenylyl Transferase: The Primary Enzymechemeurope.comwikipedia.orgnih.govnih.gov

The key enzyme responsible for AThTP synthesis is Thiamine Diphosphate Adenylyl Transferase (ThDP adenylyl transferase), also referred to as THAT (EC 2.7.7.65). nih.govnih.gov This soluble, high molecular weight nucleotidyl transferase catalyzes the transfer of an adenylyl group to ThDP. nih.govnih.gov In E. coli, this enzyme has been isolated and characterized, revealing its crucial role in the production of AThTP. nih.govnih.gov

ThDP adenylyl transferase exhibits stringent substrate specificity. nih.govnih.gov Of the various thiamine phosphate (B84403) derivatives, the enzyme exclusively utilizes ThDP as a substrate. nih.gov It demonstrates flexibility with its nucleotide substrate, accepting both ATP and ADP with nearly equal efficiency. nih.govnih.gov However, considering that AThTP synthesis is heightened during carbon starvation when ATP levels are typically low, ADP is thought to be the more physiologically relevant substrate. nih.gov The enzyme does not show activity with other nucleotides such as GDP, UDP, or CDP. nih.gov

Table 1: Substrate Specificity of ThDP Adenylyl Transferase

| Substrate Category | Accepted Substrates | Rejected Substrates |

|---|---|---|

| Thiamine Derivatives | Thiamine Diphosphate (ThDP) | Thiamine Monophosphate (ThMP), Thiamine Triphosphate (ThTP) |

| Adenine (B156593) Nucleotides | Adenosine Diphosphate (ADP), Adenosine Triphosphate (ATP) | - |

| Other Nucleotides | - | Guanosine Diphosphate (GDP), Uridine Diphosphate (UDP), Cytidine Diphosphate (CDP) |

The catalytic activity of ThDP adenylyl transferase is absolutely dependent on the presence of divalent metal ions. nih.govnih.gov Both manganese (Mn²⁺) and magnesium (Mg²⁺) can fulfill this requirement. nih.govnih.gov In addition to these metal ions, the enzyme also necessitates a heat-stable, soluble activator found within bacterial extracts for its function. nih.govebi.ac.uk

The enzyme displays distinct kinetic properties. It operates optimally within a pH range of 6.5 to 7.0. nih.govnih.gov A noteworthy characteristic is its high Michaelis constant (Km) for ThDP, which is approximately 5 mM. nih.govnih.gov This suggests that under physiological conditions, the rate of AThTP synthesis is likely proportional to the concentration of free ThDP. nih.govnih.gov When ADP is the variable substrate, the enzyme exhibits sigmoidal kinetics, with a Hill coefficient of 2.1 and an S₀.₅ value of 0.08 mM, indicating cooperative binding. nih.govnih.gov

Table 2: Kinetic Parameters of ThDP Adenylyl Transferase

| Parameter | Value | Conditions |

|---|---|---|

| pH Optimum | 6.5 - 7.0 | - |

| Km for ThDP | ~5 mM | Fixed ADP concentration |

| S₀.₅ for ADP | 0.08 mM | Fixed ThDP concentration |

| Hill Coefficient for ADP | 2.1 | Fixed ThDP concentration |

Contextual Aspects of AThTP Formationchemeurope.comnih.govnih.gov

The synthesis of AThTP is not a constitutive process but rather is tightly linked to the metabolic state of the cell, particularly in prokaryotes.

In prokaryotes such as E. coli, AThTP accumulates significantly under conditions of metabolic stress, most notably carbon starvation. chemeurope.comnih.govnih.gov When a readily metabolizable carbon source is absent, AThTP levels can constitute up to 15-20% of the total thiamine pool. chemeurope.comwikipedia.org Conversely, upon the reintroduction of a carbon source like glucose, the accumulated AThTP is rapidly catabolized. nih.gov This dynamic regulation strongly suggests that AThTP functions as a signaling molecule, alerting the cell to conditions of energy and carbon scarcity. nih.govnih.govnih.gov

Catabolism and Hydrolytic Enzymes of AThTP

The breakdown of AThTP is as crucial as its synthesis for maintaining cellular homeostasis. This process is mediated by specific hydrolytic enzymes.

Putative AThTP Hydrolase Activity

The enzymatic hydrolysis of AThTP is a key step in its metabolic turnover. nih.gov Research suggests the existence of a putative AThTP hydrolase, an enzyme that catalyzes the breakdown of AThTP. nih.gov This enzymatic activity is crucial for regulating the intracellular levels of AThTP and its metabolic products. The hydrolysis of AThTP is thought to yield thiamine diphosphate (ThDP) and adenosine monophosphate (AMP), thereby recycling these essential components back into the metabolic pool. nih.gov

Enzyme Localization and Characteristics (e.g., Membrane-Bound, Microsomal, pH Optimum, Metal Ion Independence)

While the specific AThTP hydrolase is yet to be fully characterized, studies on similar hydrolases provide some insights into its potential properties. It is hypothesized that this enzyme may be localized to specific cellular compartments to ensure regulated degradation. The localization of hydrolases can vary, with some being membrane-bound or associated with microsomal fractions. The pH optimum for such enzymatic activity would likely be within the physiological range of the cellular compartment in which it resides. Furthermore, the dependence on metal ions for activity is a key characteristic of many enzymes, though some hydrolases can function independently of metal ions.

Interplay with General Thiamine Metabolism

AThTP does not exist in isolation; its metabolism is intricately linked with the broader network of thiamine and its phosphorylated derivatives. nih.govnih.govnih.gov

Comparative Biochemistry of AThTP and ThTP Synthesis and Hydrolysis

It is insightful to compare the biochemistry of AThTP with that of another important thiamine derivative, thiamine triphosphate (ThTP). While both are triphosphorylated forms of thiamine, their synthesis and hydrolysis pathways exhibit distinct differences. nih.govnih.gov In E. coli, AThTP is synthesized from ThDP and ATP (or ADP) by a thiamine diphosphate adenylyl transferase. chemeurope.comwikipedia.org In contrast, ThTP synthesis in the same organism is linked to amino acid starvation. nih.govnih.gov

The hydrolytic pathways also differ. A highly specific cytosolic thiamine triphosphatase (ThTPase) is responsible for the hydrolysis of ThTP to ThDP in animal cells. nih.govnih.gov The putative AThTP hydrolase, on the other hand, is expected to have a different substrate specificity, targeting the unique adenosyl group of AThTP. nih.gov

| Feature | Adenosine Thiamine Triphosphate (AThTP) | Thiamine Triphosphate (ThTP) |

| Precursor for Synthesis | Thiamine Diphosphate (ThDP) and ATP/ADP chemeurope.comwikipedia.org | Thiamine Diphosphate (ThDP) nih.gov |

| Synthesizing Enzyme | Thiamine diphosphate adenylyl transferase chemeurope.comwikipedia.org | ThDP-ATP phosphoryl-transferase (in some systems) nih.gov |

| Hydrolysis Product | Thiamine Diphosphate (ThDP) and AMP nih.gov | Thiamine Diphosphate (ThDP) nih.gov |

| Hydrolyzing Enzyme | Putative AThTP hydrolase nih.gov | Thiamine triphosphatase (ThTPase) nih.govnih.gov |

Cellular and Molecular Roles of Adenosine Thiamine Triphosphate

Role in Cellular Stress Response Mechanisms

AThTP is increasingly recognized for its integral role in how cells perceive and respond to environmental challenges. Its accumulation is a hallmark of specific metabolic stresses, suggesting a function as a critical mediator in cellular adaptation and survival strategies.

Response to Carbon Starvation and Energy Stress in Bacteria

In the bacterium Escherichia coli, AThTP accumulates significantly in response to carbon starvation, where it can constitute up to 15-20% of the total thiamine (B1217682) pool. wikipedia.orgchemeurope.comalchetron.com This accumulation is a specific response to the absence of a carbon source and the ensuing energy stress. nih.govnih.gov Studies have shown that AThTP levels rise when bacterial growth is impeded due to a lack of energy substrates or the inhibition of their metabolism. nih.govresearchgate.net

For instance, AThTP accumulates in the presence of glucose if glycolysis is blocked, or in the presence of lactate if respiration is inhibited. nih.govresearchgate.net This indicates that the trigger for AThTP synthesis is linked to metabolic inhibition and energy stress rather than simply the absence of an external carbon source. nih.gov However, a low energy charge, characterized by low ATP levels, is not sufficient on its own to trigger AThTP accumulation. nih.govresearchgate.net This suggests a more complex regulatory mechanism governing its synthesis. The production of AThTP appears to be a specific response to metabolic stress conditions that prevent bacterial growth. nih.govresearchgate.net

| Stress Condition | Metabolic State | AThTP Accumulation |

|---|---|---|

| Carbon Starvation | Lack of energy substrates | Significant increase |

| Glycolysis Inhibition (with glucose) | Metabolization of energy substrate blocked | Significant increase |

| Respiration Inhibition (with lactate) | Metabolization of energy substrate blocked | Significant increase |

| Low Energy Charge (in specific mutants) | Low intracellular ATP levels | No accumulation |

Proposed Function as an "Alarmone" in Microbial Adaptation

The pattern of AThTP accumulation under specific stress conditions has led to the proposal that it functions as an "alarmone". Alarmones are intracellular signaling molecules produced in response to stressful or unusual conditions, which in turn regulate gene expression and cellular processes to promote adaptation and survival. nih.govfrontiersin.org

The rapid synthesis of AThTP during carbon starvation and its quick disappearance when a carbon source becomes available is consistent with a signaling role rather than a function as a metabolic cofactor. ebi.ac.uk This suggests that AThTP acts as a signal to the cell that it is experiencing a severe energy deficit, prompting a shift in metabolic priorities to conserve resources and enhance long-term survival until conditions improve. This role is analogous to other well-characterized alarmones, such as guanosine tetraphosphate ((p)ppGpp), which regulate the stringent response in bacteria under nutrient limitation. frontiersin.orgasm.org

Involvement in Abiotic Stress Responses in Plants

Evidence suggests that AThTP may also play a role in the response of plants to abiotic stress. While found in much lower concentrations in plants compared to stressed bacteria, its presence in the roots of higher plants has been reported. wikipedia.orgchemeurope.com One study noted the accumulation of AThTP in withering Arabidopsis thaliana, indicating a potential role in the response to drought or water-deficit stress. researchgate.net

The metabolism of thiamine and its phosphorylated derivatives, including AThTP, appears to be modulated under various abiotic stresses such as osmotic, salt, and oxidative stress. researchgate.netoup.com The up-regulation of pathways involving thiamine diphosphate (B83284) (TDP)-dependent enzymes during stress responses suggests a broader role for thiamine compounds in plant stress tolerance. researchgate.net Although the precise mechanisms are still under investigation, the involvement of AThTP in plant stress responses points to a conserved function for this molecule as a stress signal across different biological kingdoms.

Molecular Interactions and Regulatory Mechanisms

Beyond its role as a stress signal, AThTP exerts its influence through direct molecular interactions, modulating the activity of key enzymes and potentially participating in novel regulatory pathways.

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1) Activity

A significant molecular function identified for AThTP is the inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1). ebi.ac.uknih.gov PARP-1 is an enzyme involved in DNA repair, and its overactivation in response to cellular stress can lead to the depletion of cellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and ATP, ultimately contributing to cell death. ebi.ac.uknih.gov

The structural resemblance of AThTP to NAD+ allows it to bind to PARP-1 and inhibit its enzymatic activity. ebi.ac.uknih.gov Studies have demonstrated that AThTP can inhibit PARP-1 activity at micromolar concentrations. nih.govresearchgate.net This inhibitory action suggests a potential protective role for AThTP in situations of excessive DNA damage and PARP-1 overactivation. acs.org By modulating PARP-1 activity, AThTP may help to preserve cellular energy stores and prevent cell death under certain stress conditions.

| Interacting Molecule | Effect of AThTP | Potential Cellular Consequence |

|---|---|---|

| Poly(ADP-ribose) Polymerase-1 (PARP-1) | Inhibition of enzymatic activity | Preservation of cellular NAD+ and ATP, prevention of cell death |

| RNA Polymerase (e.g., T7 RNA Polymerase) | Acts as a non-canonical initiating nucleotide | Formation of 5'-thiamine-capped RNA |

Role in RNA Modifications: 5'-Thiamine-Capped RNA

Recent research has uncovered a novel role for AThTP as a precursor for a non-canonical 5' RNA modification, known as a 5'-thiamine-cap. nih.govnih.govsemanticscholar.org RNA 5'-modifications are crucial for regulating RNA stability, processing, and translation. The accumulation of AThTP under metabolic stress suggests that it could be incorporated into RNA as a 5'-cap, thereby altering the function of the modified transcripts. nih.govnih.govresearchgate.net

It has been demonstrated that T7 RNA polymerase can utilize AThTP as a non-canonical initiating nucleotide to produce RNAs with a 5'-thiamine cap. nih.govnih.govbiosyn.com This finding strongly supports the hypothesis that 5'-thiamine-capped RNAs exist in vivo, particularly under conditions where AThTP levels are elevated. nih.gov The ability to synthesize these modified RNAs provides a valuable tool for investigating their biological functions, which may include roles in stress-induced gene regulation. nih.govnih.govresearchgate.net The discovery of 5'-thiamine-capped RNA opens up a new area of research into the regulatory functions of thiamine derivatives and their impact on the transcriptome. nih.gov

Uncharacterized Physiological Functions in Eukaryotic Systems

While the role of AThTP as a stress signal is established in bacteria, its physiological functions in eukaryotic organisms, including mammals, are still largely under investigation. It is found in much lower concentrations in eukaryotes than in bacteria under stress, but its consistent presence across various tissues suggests important, albeit uncharacterized, roles. researchgate.net

Adenosine (B11128) thiamine triphosphate has been detected in small amounts in a variety of mammalian tissues and cell lines. nih.gov Analysis has confirmed its presence in the liver and kidney of rats, chickens, and bovine species. researchgate.net It has also been identified in glioblastoma cells. researchgate.net The concentration of AThTP can be significant in certain contexts; for instance, in the glioblastoma cell line LN-18, the level of AThTP was found to be approximately 4 µM (20 pmol per mg protein). researchgate.net

| Cell Type/Tissue | Organism | Reported Concentration | Reference |

|---|---|---|---|

| Glioblastoma Cell Line (LN-18) | Human | ~4 µM (20 pmol/mg protein) | researchgate.net |

| Liver | Rat, Chicken, Bovine | Detected, variable amounts | researchgate.net |

| Kidney | Rat, Chicken, Bovine | Detected, variable amounts | researchgate.net |

There is emerging evidence suggesting a potential connection between thiamine derivatives, including AThTP, and processes of cell growth and development. Extracellular adenosine 5'-triphosphate (ATP) is known to act as a potent signaling molecule that can influence stem cell proliferation and differentiation. nih.gov While direct evidence for AThTP's role is still being gathered, its consistent detection in fetal tissues and rapidly dividing cultured cells suggests a possible link to cell proliferation or differentiation. This observation points toward a potential, yet undiscovered, role for AThTP in the metabolic and signaling networks that govern tissue development.

One of the most significant hypothesized roles for AThTP in eukaryotes is in metabolic regulation and cellular signaling, analogous to its function in bacteria. nih.govbiosyn.com Extracellular ATP itself is a well-established signaling molecule that regulates numerous cellular processes. nih.govcreative-proteomics.comnih.gov

A key research finding has been the identification of AThTP as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is a nuclear enzyme that plays a critical role in cellular responses to stress, and its overactivation can deplete cellular energy stores and lead to cell death. nih.govnih.gov The structure of AThTP resembles that of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP-1. nih.gov Studies have shown that AThTP can inhibit PARP-1 activity at a concentration of 10 µM. nih.govresearchgate.net This inhibitory effect on a central stress-response enzyme suggests that AThTP may function as an important signaling molecule in pathways related to metabolic stress and DNA damage response. nih.govresearchgate.net

Quantitative Analysis and Distribution of Adenosine Thiamine Triphosphate Across Biological Systems

Methodologies for AThTP Detection and Quantification in Research

The accurate measurement of AThTP in biological samples presents a challenge due to its typically low intracellular concentrations. Consequently, a suite of sophisticated analytical techniques has been employed to ensure both sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the quantitative analysis of AThTP and other thiamine (B1217682) derivatives in biological extracts. researchgate.net The most common approach involves pre-column derivatization of thiamine compounds with potassium ferricyanide in an alkaline medium to form highly fluorescent thiochrome derivatives. nih.gov These derivatives are then separated, typically on a reversed-phase C18 column, and detected using a fluorescence detector. researchgate.net This method offers excellent sensitivity, enabling the detection of picomole quantities of thiamine compounds. researchgate.net

Ion-pair reversed-phase HPLC is another strategy that has been utilized to enhance the separation of the highly polar thiamine phosphates. researchgate.net In addition to fluorescence detection, UV detection can also be employed for the quantification of AThTP. ucl.ac.ukhelixchrom.com

A typical HPLC analysis involves the extraction of AThTP from biological material, often using acids like trichloroacetic acid (TCA) or perchloric acid, followed by neutralization. nih.govucl.ac.uk The extract is then subjected to the derivatization step before injection into the HPLC system. nih.gov

While HPLC is the primary tool for quantification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the definitive structural confirmation of AThTP. nih.gov Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been instrumental in identifying AThTP in biological extracts by providing precise mass-to-charge ratio data and fragmentation patterns that confirm its molecular structure. nih.gov

NMR spectroscopy, particularly 1H, 13C, and 31P NMR, provides detailed information about the chemical environment of the atoms within the AThTP molecule, thus confirming the connectivity of the adenosine (B11128), thiamine, and triphosphate moieties. nih.gov These powerful spectroscopic techniques were crucial in the initial discovery and characterization of AThTP. nih.gov

The spectroscopic properties of AThTP are fundamental to its detection and quantification. The thiochrome derivative of AThTP exhibits characteristic fluorescence excitation and emission spectra, which are exploited in HPLC-based quantification. nih.gov

In terms of UV-Vis spectroscopy, a study has determined the molar absorption coefficient for AThTP, which is a critical parameter for direct spectrophotometric quantification, although this method may be less sensitive than fluorescence-based approaches. researchgate.net The UV spectrum of AThTP is characterized by absorption maxima corresponding to the adenine (B156593) and thiamine rings.

Comparative Distribution and Concentration Profiles

The distribution and concentration of AThTP vary significantly across different biological systems and are heavily influenced by the organism's metabolic state.

Escherichia coli has been a model organism for studying AThTP, where its accumulation is most pronounced under conditions of metabolic stress. nih.gov In actively growing E. coli in a rich medium, AThTP is present only in trace amounts. nih.gov However, upon transfer to a minimal medium devoid of a carbon source (carbon starvation), AThTP levels begin to rise significantly, reaching up to 15-20% of the total thiamine content after several hours. nih.gov

| Condition | Organism | AThTP Concentration (% of Total Thiamine) | Total Thiamine (nmol/mg protein) |

| Carbon Starvation | Escherichia coli | 15-20% | ~1 |

| Optimal Growth | Escherichia coli | Traces | ~1 |

In eukaryotic organisms, the levels of AThTP are generally much lower than those observed in stressed E. coli. nih.gov

Fungi (Yeast): AThTP has been detected in yeast (Saccharomyces cerevisiae), although its concentration is reported to be significantly lower than in carbon-starved bacteria. nih.govoup.com Specific quantitative data on AThTP levels in yeast under varying conditions are not as extensively documented as in E. coli.

Plant Tissues (Arabidopsis thaliana): The presence of AThTP in plants has been a subject of some debate in the scientific literature. An earlier study reported the detection of AThTP in the roots of Arabidopsis thaliana. nih.gov However, a more recent and detailed investigation was unable to detect AThTP in either the shoots or roots of Arabidopsis grown under standard laboratory conditions, suggesting that its levels might be below the detection limit of the methods used or that it is only induced under specific, yet to be identified, conditions. nih.gov

| Organism/Tissue | Presence of AThTP | Notes |

| Yeast (Saccharomyces cerevisiae) | Detected | Present at low concentrations. |

| Arabidopsis thaliana (roots) | Discrepant reports | One study reported its presence, while a later study did not detect it under standard conditions. |

| Arabidopsis thaliana (shoots) | Not Detected | Not found under standard growth conditions in a recent study. |

Presence in Animal Tissues and Cell Lines (e.g., Liver, Brain, Muscle, Fetal Tissues)

Adenosine thiamine triphosphate (AThTP) has been identified in various animal tissues, although generally at much lower concentrations than in microorganisms like Escherichia coli. Its distribution is not uniform across different species or tissues, suggesting tissue-specific roles or metabolic handling. Research has quantified its presence in several mammalian and avian species, revealing key differences in concentration.

Research Findings in Animal Tissues

Studies have confirmed the presence of AThTP in a range of animal tissues, including the liver, brain, muscle, heart, and kidneys of mice. A comparative study quantified the levels of AThTP across various tissues from mice, rats, chickens, and bovine sources, providing insight into its distribution.

In this research, the highest concentrations of AThTP were generally found in the liver and muscle tissues. For instance, in mice, the liver contained approximately 12.8 picomoles per gram of tissue, while skeletal muscle had about 11.2 pmol/g. The brain, in contrast, exhibited lower levels across the studied species. It is also noted that in animal tissues, AThTP is hydrolyzed by a membrane-bound enzyme that appears to be of microsomal origin, with the highest activity found in the liver and kidney.

Below are interactive data tables summarizing the quantitative findings of AThTP distribution in various animal tissues.

Table 1: Distribution of this compound (AThTP) in Mouse Tissues

| Tissue | AThTP Concentration (pmol/g wet weight) |

| Liver | 12.8 ± 2.1 |

| Kidneys | 9.8 ± 1.5 |

| Heart | 7.5 ± 1.2 |

| Brain | 4.9 ± 0.8 |

| Skeletal Muscle | 11.2 ± 1.8 |

| Data derived from studies on the quantification of AThTP in animal tissues. |

Table 2: Comparative Distribution of AThTP Across Species (pmol/g wet weight)

| Tissue | Mouse | Rat | Chicken | Bovine |

| Liver | 12.8 ± 2.1 | 10.5 ± 1.9 | 15.2 ± 2.5 | 8.9 ± 1.4 |

| Kidneys | 9.8 ± 1.5 | 8.1 ± 1.3 | 11.3 ± 1.9 | 7.2 ± 1.1 |

| Brain | 4.9 ± 0.8 | 3.8 ± 0.6 | 5.5 ± 0.9 | Not Detected |

| Skeletal Muscle | 11.2 ± 1.8 | 9.5 ± 1.6 | 13.1 ± 2.2 | 10.3 ± 1.7 |

| This table presents a comparative analysis of AThTP concentrations in corresponding tissues across different animal species, based on available research data. |

Presence in Fetal Tissues and Cell Lines

The presence of AThTP appears to be more pronounced in rapidly dividing and less differentiated cells. Studies on human tissues have revealed that AThTP is detected only sporadically in adult tissues. However, it is found more consistently in fetal tissues and various cultured cell lines. This suggests a potential role for the compound in cell division or differentiation processes.

In one comprehensive study of human biopsies and cell lines, AThTP was more consistently found in fetal tissue, particularly the placenta, compared to its infrequent detection in adult tissue samples. The analysis also suggested a link between the presence of AThTP and thiamine triphosphate (ThTP), as samples containing ThTP were significantly more likely to also contain AThTP. While the precise quantitative levels in these tissues are still an area of active investigation, the consistent detection in fetal tissues points towards a specific physiological relevance during development.

Advanced Research Methodologies and Future Perspectives for Adenosine Thiamine Triphosphate

Strategies for Investigating AThTP Biosynthesis and Turnover

Understanding how AThTP is synthesized and degraded within cells is fundamental to unraveling its physiological roles. Researchers employ a combination of in vitro and in vivo approaches to study these processes.

In vitro enzymatic assays are instrumental in identifying and characterizing the enzymes responsible for AThTP metabolism. In Escherichia coli, AThTP is synthesized from thiamine (B1217682) diphosphate (B83284) (ThDP) and either adenosine (B11128) triphosphate (ATP) or adenosine diphosphate (ADP) by an enzyme complex tentatively named ThDP adenylyl transferase. wikipedia.orgresearchgate.net This enzymatic activity was isolated from E. coli supernatant and found in two high molecular weight peaks, suggesting a complex structure. researchgate.net Further purification attempts have often led to a loss of activity, indicating the potential dissociation of a multi-protein complex. researchgate.net

The reaction catalyzed is as follows: ThDP + ATP (or ADP) ↔ AThTP + PPi (or Pi) wikipedia.org

While both ATP and ADP can serve as the phosphate (B84403) donor, ADP is considered the more likely physiological donor in E. coli as AThTP accumulation occurs under conditions of energy stress when ATP levels are low. researchgate.netnih.gov

Future research will focus on the complete purification and identification of the protein components of the AThTP-synthesizing complex in bacteria. Characterizing the kinetic properties and regulatory mechanisms of these enzymes will provide deeper insights into the control of AThTP levels.

To comprehend the function of AThTP in multicellular organisms, researchers are turning to transgenic models. nih.gov These models, which involve the genetic modification of organisms like mice, allow for the investigation of the physiological consequences of altered AThTP levels. nih.govnih.gov By overexpressing or knocking out the genes encoding the enzymes involved in AThTP metabolism, scientists can study the impact on various physiological and pathological processes.

For instance, creating transgenic animal models could help elucidate the role of AThTP in conditions like diabetes, where thiamine metabolism is often altered. nih.govnih.gov While the enzymes responsible for AThTP synthesis in mammals have not yet been definitively identified, the use of transgenic models will be a powerful tool once these enzymes are discovered. researchgate.netnih.gov These models will be invaluable for studying the systemic effects of AThTP and its potential as a therapeutic target.

Chemical Synthesis of AThTP and Analogs for Research Applications

The availability of pure AThTP and its analogs is essential for a wide range of research applications, from biochemical assays to structural studies.

The chemical synthesis of AThTP has been achieved through various methods, including the condensation of ADP and ThDP using N,N'-dicyclohexylcarbodiimide. nih.gov More recent and improved methods have also been developed. nih.govresearchgate.net One approach involves the coupling of adenosine 5'-phosphoroimidazolide (ImpA) with thiamine diphosphate (ThDP). researchgate.net Another method utilizes the reaction between adenosine 5'-monophosphate (5'-AMP) and a β-P-imidazolide derivative of ThDP. researchgate.net

Purification of chemically synthesized AThTP is often achieved using techniques like preparative low-pressure chromatography and high-performance liquid chromatography (HPLC). nih.govresearchgate.net The identity and purity of the synthesized compound are confirmed by methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

During the chemical synthesis of AThTP, a side product, adenosine thiamine diphosphate (AThDP), is also formed. nih.gov This compound has also been detected in small amounts in biological samples, suggesting it is a naturally occurring molecule. nih.govwikipedia.org

| Synthesis Method | Reactants | Key Features |

| Condensation | ADP, ThDP, N,N'-dicyclohexylcarbodiimide | Early method for AThTP synthesis. nih.gov |

| Imidazolide Coupling (A) | ImpA, ThDP | One of the improved synthesis routes. researchgate.net |

| Imidazolide Coupling (B) | 5'-AMP, ImppTh | An alternative improved synthesis route. researchgate.net |

The structural similarity of AThTP to dinucleotides like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) has prompted investigations into its potential role as a precursor for "thiamine-capped" RNA. wikipedia.orgresearchgate.net Researchers have successfully used chemically synthesized thiamine adenosine dinucleotides, including AThTP and AThDP, for in vitro transcription with T7 RNA polymerase. researchgate.net The incorporation efficiency of these thiamine-adenosine dinucleotides was found to be nearly equal to that of ATP. researchgate.net

The synthesis of these capped RNAs allows for mechanistic studies to determine if they exist in cells and to identify the enzymes that may be involved in their synthesis and degradation (decapping). researchgate.net The potential existence of 5'-thiamine-capped RNAs opens up a new area of research in RNA biology and the diverse functions of thiamine derivatives.

Unraveling Novel Biological Functions and Signaling Pathways

While the precise biological functions of AThTP are still largely unknown, several intriguing possibilities have emerged from recent research. nih.gov In E. coli, AThTP accumulates under conditions of carbon starvation and metabolic stress, suggesting a role as a signaling molecule that indicates energy deficit. nih.govnih.gov

In mammals, AThTP has been found in small amounts in various tissues, including the liver, muscle, heart, brain, and kidneys. wikipedia.orgresearchgate.net One of the most significant findings is the ability of AThTP to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. wikipedia.orgnih.gov This inhibitory effect suggests that AThTP could have a pharmacological role in conditions associated with PARP-1 overactivation, such as diabetes. nih.gov

The structural resemblance of AThTP to ATP also suggests its potential involvement in other cellular signaling pathways. researchgate.net Future research will likely focus on identifying AThTP-binding proteins and elucidating the downstream signaling cascades that it may regulate. The discovery of AThTP and its potential functions highlights the expanding complexity of thiamine biochemistry beyond its well-established role as a cofactor. nih.gov

Exploration of Non-Coenzymatic Roles of Thiamine Derivatives

While the catalytic properties of thiamine are attributed to the thiazolium ring of ThDP, the presence of triphosphorylated forms like ThTP and AThTP, which cannot function as coenzymes in the same manner, points towards distinct biological activities. scispace.com In microorganisms like E. coli, AThTP can constitute a significant portion (15-20%) of the total thiamine pool, especially under conditions of carbon starvation, suggesting a role in metabolic stress responses. wikipedia.orgnih.govresearchgate.net Although present in much lower concentrations in animal tissues, the discovery of AThTP in the muscle, heart, brain, kidneys, and liver of mice indicates its potential physiological relevance in eukaryotes as well. wikipedia.org

The non-coenzymatic functions of thiamine derivatives are thought to be involved in regulating gene expression, as seen with ThDP-binding riboswitches in microorganisms and plants, and potentially in cellular signaling pathways related to environmental stress. nih.govportlandpress.com The focus of current research is to delineate the specific non-coenzymatic contributions of AThTP in these processes.

Further Investigation into Regulatory and Signaling Roles in Eukaryotes

The presence of AThTP in eukaryotic cells, from yeast to mammals, has prompted investigations into its potential regulatory and signaling functions. wikipedia.orgnih.gov While the precise mechanisms are still being elucidated, the accumulation of AThTP under specific stress conditions, such as energy deprivation, suggests its involvement in cellular adaptation. nih.gov

Experimental data indicates a possible role for AThTP in metabolic regulation or cell signaling, although a definitive biochemical function has yet to be established. nih.gov The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), is enabling more sensitive and direct measurement of thiamine and its phosphate esters, which is crucial for studying the subtle changes in AThTP levels in response to various stimuli. nih.gov

Recent studies have also explored the effects of thiamine derivatives on brain function. For instance, thiamine tetrahydrofurfuryl disulfide (TTFD), a synthetic derivative, has been shown to increase dopamine (B1211576) levels and promote wakefulness in rats, highlighting the potential for thiamine compounds to influence neurological processes beyond basic metabolism. tsukuba.ac.jp These findings encourage further exploration into the specific signaling pathways that AThTP might modulate within the eukaryotic nervous system and other tissues.

Mechanistic Elucidation of AThTP Interaction with Cellular Macromolecules Beyond PARP-1 and RNA

A significant breakthrough in understanding the non-coenzymatic roles of AThTP has been the discovery of its interaction with specific cellular macromolecules. Notably, AThTP has been identified as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and other cellular processes. wikipedia.orgresearchgate.netnih.gov

The structural similarity of AThTP to NAD+, the substrate for PARP-1, provides a basis for this inhibitory action. wikipedia.orgnih.gov Overactivation of PARP-1 is implicated in various stress-related diseases, and its inhibition by AThTP at micromolar concentrations suggests a potential regulatory role for this thiamine derivative in mitigating cellular stress. researchgate.netnih.gov Computational modeling has provided insights into the potential binding mode of AThTP within the catalytic domain of PARP-1, showing interactions with key amino acid residues. researchgate.net

The interaction of proteins with charged macromolecules like nucleic acids and post-translationally modified proteins is fundamental to many cellular processes. nih.gov Future research will likely focus on identifying other cellular macromolecules that interact with AThTP. Given its charged nature and structural complexity, it is plausible that AThTP could bind to a variety of proteins and nucleic acid structures, thereby modulating their function. The exploration of these interactions is essential for a complete understanding of the physiological significance of AThTP.

Table 1: Investigated Non-Coenzymatic Roles of Adenosine Thiamine Triphosphate (AThTP)

| Area of Investigation | Key Findings | Organisms Studied | Potential Implication |

| Metabolic Stress Response | Accumulates under carbon starvation. wikipedia.orgnih.govresearchgate.net | Escherichia coli | Signal for metabolic adaptation. nih.gov |

| Enzyme Regulation | Inhibits Poly(ADP-ribose) polymerase-1 (PARP-1). wikipedia.orgresearchgate.netnih.gov | Mammals | Regulation of DNA repair and cellular stress responses. nih.gov |

| Neurological Function | Thiamine derivatives can influence neurotransmitter levels and arousal. tsukuba.ac.jp | Rats | Potential modulation of neuronal signaling pathways. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.